1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-nitrophenoxy)phenyl)-, monohydrochloride
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Overview
Description
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-nitrophenoxy)phenyl)-, monohydrochloride is a complex organic compound belonging to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-nitrophenoxy)phenyl)-, monohydrochloride typically involves multiple steps, starting with the formation of the triazine ring. The process often includes the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the compound into its monohydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-nitrophenoxy)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-nitrophenoxy)phenyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-nitrophenoxy)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine derivatives: These compounds share the triazine core structure but differ in their substituents.
Nitrophenoxy-substituted compounds: These compounds have similar nitrophenoxy groups but may have different core structures.
Uniqueness
1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(4-(4-nitrophenoxy)phenyl)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
109350-99-4 |
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Molecular Formula |
C17H19ClN6O3 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
6,6-dimethyl-1-[4-(4-nitrophenoxy)phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C17H18N6O3.ClH/c1-17(2)21-15(18)20-16(19)22(17)11-3-7-13(8-4-11)26-14-9-5-12(6-10-14)23(24)25;/h3-10H,1-2H3,(H4,18,19,20,21);1H |
InChI Key |
YXZKUKGPRKUGBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])N)N)C.Cl |
Origin of Product |
United States |
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